molecular formula C17H18N4O4S B12210936 N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Cat. No.: B12210936
M. Wt: 374.4 g/mol
InChI Key: DMCWMAUYQHPOIX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazolo[1,2-a][1,2,4]triazine core substituted with acetylphenyl, hydroxy, thioxo, and carboxamide groups. Its structural complexity arises from fused triazine and pyrazole rings, which confer unique electronic and steric properties. The compound’s stereoelectronic profile is influenced by the dimethyl substituents at position 4, which enhance rigidity and stabilize the triazine ring system .

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C17H18N4O4S/c1-9(22)10-4-6-11(7-5-10)18-14(24)12-8-13(23)20-16(26)19-15(25)17(2,3)21(12)20/h4-7,12H,8H2,1-3H3,(H,18,24)(H,19,25,26)

InChI Key

DMCWMAUYQHPOIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-acetylphenylhydrazine with 3,3-dimethylacryloyl chloride in the presence of a base can lead to the formation of the desired pyrazolo[1,2-a][1,2,4]triazine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes would need to be developed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a pyrazolo[1,2-a][1,2,4]triazine core with several functional groups that enhance its reactivity and biological activity. The molecular formula is C15H18N4O3S, with a molecular weight of approximately 342.39 g/mol. The presence of the acetyl and hydroxyl groups contributes to its solubility and interaction with biological systems.

Anticancer Activity

One of the most notable applications of this compound is in the field of oncology. Studies have shown that derivatives of pyrazolo[1,2-a][1,2,4]triazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative similar to N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine was tested against A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines. The results indicated an IC50 range from 0.109 µM to 0.245 µM, suggesting potent anticancer properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria and fungi:

  • Case Study : A series of pyrazolo derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial effects with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

Neuroprotective Effects

Recent studies suggest that compounds within this class may possess neuroprotective properties:

  • Case Study : In vivo studies using rodent models have shown that these compounds can mitigate neurodegeneration associated with Parkinson's disease by modulating signaling pathways involved in neuronal survival .

Material Science Applications

The unique structural features of N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide make it a candidate for various material science applications:

Polymer Chemistry

Research has indicated potential uses in polymer synthesis where such compounds can act as monomers or cross-linking agents due to their reactive functional groups.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Anticancer ActivityCytotoxic effects on A549 and MDA-MB-231 cell linesMDPI
Antimicrobial PropertiesInhibition of Staphylococcus aureusRSC Advances
Neuroprotective EffectsMitigation of neurodegeneration in Parkinson’s modelsMDPI
Material SciencePotential use in polymer synthesisResearch Articles

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis, thereby exerting its anti-tubercular effects . The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Research Implications and Limitations

  • Strengths : The compound’s modular structure allows for systematic derivatization (e.g., substituting acetylphenyl with sulfonamide groups) to optimize bioactivity.
  • Gaps : Empirical data on pharmacokinetics and toxicity are absent; further studies using LC-MS () and crystallography are needed to validate computational predictions.

Biological Activity

The compound N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a member of the pyrazolo[1,2-a][1,2,4]triazine family. This class of compounds has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C16H18N4O3S
  • Molecular Weight : 354.41 g/mol

Anticancer Activity

Several studies have indicated that pyrazolo[1,2-a][1,2,4]triazines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.
StudyCell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit key enzymes involved in inflammation:

  • Inhibition of COX and LOX : Studies suggest that it acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
StudyEnzyme InhibitionIC50 (µM)
COX-220.0
LOX18.5

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Bacterial and Fungal Activity : It demonstrates activity against a range of pathogens including both Gram-positive and Gram-negative bacteria as well as fungi.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives of this compound. Researchers synthesized several analogs and tested their biological activity against cancer cell lines and inflammatory models. The results indicated that modifications to the acetyl group significantly influenced the anticancer potency and selectivity towards COX inhibition.

Q & A

Q. Answer :

  • 1H/13C NMR : Assign proton environments (e.g., acetylphenyl protons at δ ~2.5 ppm) and carbon signals (e.g., carbonyl carbons at δ ~170–180 ppm) .
  • HRMS (ESI) : Confirm molecular weight accuracy (e.g., [M+H]+ calculated within ±0.001 Da) .
  • IR spectroscopy : Identify functional groups (e.g., thioxo C=S stretch at ~1100–1200 cm⁻¹) .

Advanced: How to design a dose-response study for evaluating biological activity?

Q. Answer :

  • Experimental design : Use a randomized block design with split-split plots. For example:
    • Main plots : Compound concentrations (e.g., 0.1–100 µM).
    • Subplots : Cell lines or enzyme isoforms.
    • Sub-subplots : Incubation times (e.g., 24, 48, 72 hours) .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle-only treatments.
  • Data normalization : Express activity as % inhibition relative to controls, using ANOVA for significance testing .

Advanced: How to resolve contradictions in bioactivity data across studies?

Q. Answer :

  • Assay validation : Confirm compound purity via LC-MS (e.g., ≥95% purity using Chromolith HPLC Columns) and rule out solvent interference .
  • Replicate experiments : Perform triplicate measurements under standardized conditions (pH, temperature).
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., pyrazolo-triazine derivatives) to identify trends in substituent effects .

Advanced: What strategies assess environmental persistence and ecotoxicity?

Q. Answer :

  • Fate studies : Determine hydrolysis/photolysis rates under simulated environmental conditions (e.g., pH 4–9, UV light exposure) .
  • Partition coefficients : Measure log Kow (octanol-water) to predict bioaccumulation potential.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays, referencing OECD guidelines .

Basic: How to optimize solubility for in vitro assays?

Q. Answer :

  • Solvent screening : Test DMSO, ethanol, or aqueous buffers (e.g., PBS with 0.1% Tween-20).
  • Sonication : Apply ultrasound (30–60 seconds) to disrupt aggregates.
  • Dynamic light scattering (DLS) : Confirm particle size <200 nm to ensure colloidal stability .

Advanced: How to investigate metabolic stability in hepatic models?

Q. Answer :

  • Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor at 37°C.
  • LC-MS/MS quantification : Monitor parent compound depletion over time (t1/2 calculation).
  • Metabolite identification : Perform MS/MS fragmentation to detect hydroxylated or acetylated derivatives .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Q. Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase active sites).
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
  • Validation : Cross-check predictions with experimental IC50 values from analogous triazine-carboxamides .

Basic: What are key stability considerations during storage?

Q. Answer :

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation.
  • Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the thioxo group.
  • Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to validate target engagement in cellular models?

Q. Answer :

  • Cellular thermal shift assay (CETSA) : Measure compound-induced protein stabilization at varying temperatures.
  • Knockdown/knockout : Use CRISPR/Cas9 to silence the target protein and confirm loss of activity.
  • Fluorescent probes : Develop analogs with BODIPY tags for live-cell imaging .

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